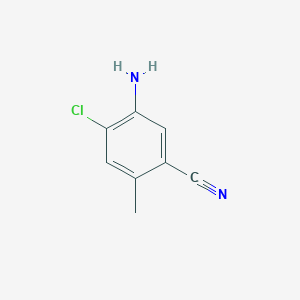

5-Amino-4-chloro-2-methylbenzonitrile

Description

BenchChem offers high-quality 5-Amino-4-chloro-2-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-4-chloro-2-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-4-chloro-2-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-2-7(9)8(11)3-6(5)4-10/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATWCXAEIOOQGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C#N)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 5-Amino-4-chloro-2-methylbenzonitrile

The following technical guide is a comprehensive analysis of 5-Amino-4-chloro-2-methylbenzonitrile , designed for researchers in medicinal chemistry and process development.

CAS Registry Number: 1173434-90-6 Chemical Class: Polysubstituted Aminobenzonitrile Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors, KRAS G12C Antagonists)

Executive Summary

5-Amino-4-chloro-2-methylbenzonitrile is a highly functionalized aromatic building block critical to modern drug discovery. Its tetrasubstituted benzene core provides a rigid scaffold with orthogonal reactivity handles: a nitrile group for heterocycle formation, an amine for coupling, and a chlorine atom for palladium-catalyzed cross-coupling or nucleophilic substitution. It has emerged as a key intermediate in the synthesis of targeted oncology therapies, specifically inhibitors of KRAS G12C and c-Kit kinases.

Chemical Identity & Structural Analysis

The compound features a benzene ring substituted at four positions, creating a distinct electronic environment that dictates its reactivity.

| Property | Detail |

| IUPAC Name | 5-Amino-4-chloro-2-methylbenzonitrile |

| Molecular Formula | C₈H₇ClN₂ |

| Molecular Weight | 166.61 g/mol |

| SMILES | Cc1cc(Cl)c(N)cc1C#N |

| InChI Key | Unique identifier (varies by protonation state, typically neutral) |

| Appearance | Off-white to pale yellow crystalline solid |

Structural Logic & Electronic Effects

-

Position 1 (Nitrile): A strong electron-withdrawing group (EWG) that deactivates the ring but directs nucleophilic attack to ortho/para positions (relative to itself) in specific contexts. It serves as a precursor for amidines or tetrazoles.

-

Position 2 (Methyl): A weak electron-donating group (EDG) that provides steric bulk, often crucial for locking the conformation of the final drug molecule in a kinase binding pocket.

-

Position 4 (Chloro): A deactivating group. In this specific isomer, it is ortho to the amino group, which allows for potential benign intramolecular interactions or specific metabolic stability profiles.

-

Position 5 (Amino): A strong EDG. Its position meta to the nitrile and para to the methyl group creates a "push-pull" electronic system, making the ring susceptible to further electrophilic substitution at the remaining open position (C6) or oxidation.

Physicochemical Profile

Note: Experimental values are derived from patent literature and structural analogues.

| Parameter | Value / Description |

| Melting Point | >120 °C (Crystalline solid) |

| Solubility | Low in water; soluble in DMSO, DMF, EtOAc, and DCM. |

| pKa (Conjugate Acid) | ~2.5 - 3.5 (Estimated; reduced basicity due to electron-withdrawing CN and Cl groups) |

| LogP | ~2.3 (Predicted; moderately lipophilic) |

Synthetic Pathways

The industrial synthesis of 5-Amino-4-chloro-2-methylbenzonitrile typically follows a regioselective nitration-reduction sequence starting from 4-chloro-2-methylbenzonitrile.

Protocol: Nitration & Reduction Sequence

-

Reagents: KNO₃ / H₂SO₄ or HNO₃.

-

Mechanism: Electrophilic Aromatic Substitution (EAS). The directing effects of the Methyl (o,p-director) and Chloro (o,p-director) groups, combined with the meta-directing Nitrile, strongly favor substitution at Position 5 .

Step 2: Nitro Reduction

-

Reagents: Iron (Fe) powder, Acetic Acid (AcOH), Ethanol/Water.[1]

-

Conditions: Reflux or vigorous stirring at RT.

-

Workup: Filtration of iron salts, extraction with Ethyl Acetate, and recrystallization.

-

Yield: High (>90%).

Figure 1: Industrial synthesis pathway via regioselective nitration and Bechamp reduction.

Reactivity & Applications in Drug Development

This compound is a "privileged scaffold" in oncology research. The aniline nitrogen is the primary nucleophile, while the aryl chloride serves as a handle for cross-coupling.

Key Reaction Types[2][4][5]

-

Sandmeyer Reaction: Conversion of the amino group to a halide (Br, I) or hydroxyl group.

-

Protocol: Treatment with tert-butyl nitrite and CuBr₂ in acetonitrile yields the bromo-derivative, a precursor for Suzuki couplings.

-

-

Amide Coupling: Reaction with acid chlorides or carboxylic acids (using HATU/EDC) to form amide-linked kinase inhibitors.

-

Buchwald-Hartwig Amination: The amine can serve as the coupling partner to attach heterocycles.

Case Study: KRAS G12C Inhibitors

In the development of covalent KRAS G12C inhibitors (similar to Sotorasib or Adagrasib analogues), this aniline is often coupled to a heterocyclic core (e.g., quinazoline or pyrimidine). The nitrile group may be hydrated to a primary amide or serve as a bioisostere for other polar interactions.

Figure 2: Divergent synthetic utility in medicinal chemistry workflows.

Safety & Handling Protocols

GHS Classification (Predicted):

-

Acute Toxicity: Category 3 (Toxic if swallowed/inhaled). Aniline derivatives can cause methemoglobinemia.

-

Sensitization: Potential skin sensitizer.[6]

Handling Protocol:

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine (darkening of color).

References

-

Patent: Heterocyclic compounds as inhibitors of ras and methods of use thereof. WO/2018/068017. (Describes the synthesis and use of CAS 1173434-90-6).

-

Patent: Wild type kit inhibitors. US Patent Application 20240262826. (Details NMR characterization and Boc-protection protocols).

-

Database: PubChem Compound Summary for 4-Chloro-2-methylbenzonitrile (Precursor).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US20240262826A1 - Wild type kit inhibitors - Google Patents [patents.google.com]

- 4. WO2018068017A1 - Heterocyclic compounds as inhibitors of ras and methods of use thereof - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com:443 [carlroth.com:443]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Amino-4-chloro-2-methylbenzonitrile

Executive Summary

In modern oncology drug discovery, the strategic selection of highly functionalized aromatic building blocks is critical for navigating complex structure-activity relationships (SAR). 5-Amino-4-chloro-2-methylbenzonitrile has emerged as a highly programmable aniline-derived scaffold. This technical guide provides an in-depth analysis of its physicochemical properties, its mechanistic role in the synthesis of targeted therapeutics (such as KRAS G12C and wild-type c-KIT inhibitors), and field-validated protocols for its chemical functionalization.

Physicochemical & Structural Data

Accurate physicochemical profiling is the first step in predicting a building block's behavior in complex synthetic workflows. The quantitative data for 5-amino-4-chloro-2-methylbenzonitrile is summarized below[1].

| Parameter | Specification |

| Chemical Name | 5-Amino-4-chloro-2-methylbenzonitrile |

| CAS Registry Number | 1173434-90-6 |

| Molecular Weight | 166.61 g/mol |

| Molecular Formula | C |

| SMILES String | CC1=C(C#N)C=C(C(Cl)=C1)N |

| Structural Class | Halogenated Aniline / Substituted Benzonitrile |

Mechanistic Role in Oncology Drug Discovery

As an Application Scientist, I evaluate aromatic scaffolds based on their orthogonal reactivity and spatial geometry. 5-Amino-4-chloro-2-methylbenzonitrile is uniquely suited for kinase and GTPase inhibitor design due to three distinct structural features:

-

The Para-Cyano Group: Acts as a strong electron-withdrawing moiety that stabilizes electron-rich cores. Synthetically, it serves as a latent handle for the generation of tetrazoles or primary amides, which are essential for hydrogen-bond donor/acceptor interactions in deep binding pockets.

-

The Ortho-Chloro Substituent: Provides critical steric bulk. In cross-coupling products, this chlorine atom forces an out-of-plane twist of adjacent aromatic rings—a rigid conformational requirement for binding the cryptic switch-II pocket of mutant KRAS G12C[2].

-

The Primary Amine: Serves as the central synthetic node for diversification. However, its nucleophilicity is severely dampened by the inductive pull of the chlorine and the resonance withdrawal of the cyano group. This electronic deactivation necessitates the aggressive, highly optimized functionalization protocols detailed in Section 4[3].

Validated Experimental Workflows

Protocol A: Copper-Mediated Sandmeyer Bromination

Objective: Conversion of the primary aniline to a versatile aryl bromide for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling in 2[2].

Reagents: 5-Amino-4-chloro-2-methylbenzonitrile (1.0 eq), Copper(II) bromide (1.5 eq), tert-Butyl nitrite (2.0 eq), Anhydrous Acetonitrile.

Step-by-Step Procedure:

-

Suspend 5-amino-4-chloro-2-methylbenzonitrile (18.61 mmol) and CuBr

(27.92 mmol) in anhydrous acetonitrile (50 mL). -

Add tert-butyl nitrite (37.22 mmol) dropwise to the stirring mixture at room temperature.

-

Stir the dark mixture at 25°C for 3 hours.

-

Filter the crude mixture through a Celite pad to remove copper salts, then extract with ethyl acetate.

-

Dry the organic layer over Na

SO

Causality & Mechanistic Insights:

-

Reagent Selection:tert-Butyl nitrite is chosen over aqueous NaNO

/HCl because it is soluble in organic solvents, allowing the reaction to proceed in a single phase. This is critical for highly lipophilic starting materials. -

Catalytic Role of CuBr

: CuBr -

Temperature Control: Running the reaction at room temperature ensures that the diazonium species is consumed by the copper catalyst immediately upon generation, preventing the hazardous accumulation of explosive intermediates.

System Validation:

Reaction progress must be verified via LC-MS. Successful conversion is marked by the disappearance of the starting material mass (

Protocol B: High-Temperature Electrophilic Boc-Protection

Objective: Protection of the aniline nitrogen to prevent unwanted side reactions during the synthesis of3[3].

Reagents: 5-Amino-4-chloro-2-methylbenzonitrile (1.0 eq), Di-tert-butyl dicarbonate (3.0 eq), DMAP (1.5 eq), Triethylamine (1.5 eq), Anhydrous Toluene.

Step-by-Step Procedure:

-

Dissolve 5-amino-4-chloro-2-methylbenzonitrile (7.20 mmol) in anhydrous toluene (15 mL).

-

Add Triethylamine (10.8 mmol), DMAP (10.8 mmol), and (Boc)

O (21.6 mmol) sequentially. -

Heat the reaction vessel to 100°C and stir for 16 hours.

-

Evaporate the toluene under reduced pressure.

-

Purify the residue via silica gel chromatography (eluting with 1% MeOH in DCM) to isolate the protected product.

Causality & Mechanistic Insights:

-

Overcoming Electronic Deactivation: Standard Boc-protection conditions (room temperature, weak base) will fail here due to the severe electronic deactivation of the aniline nitrogen.

-

Nucleophilic Catalysis: DMAP is essential. It attacks (Boc)

O to form a highly reactive N-Boc-pyridinium intermediate, effectively forcing the acylation of the poorly nucleophilic aniline. -

Thermal Activation: Toluene is selected as a high-boiling solvent because the reaction requires significant thermal energy (100°C) to overcome the high activation barrier of this sterically hindered substitution.

System Validation:

Monitor the reaction via TLC (1% MeOH in DCM). The Boc-protected product will migrate significantly higher (less polar) than the free aniline. LC-MS analysis should confirm the mass shift (+100 Da for mono-Boc, or +200 Da if exhaustive di-Boc formation occurs, which is expected given the 3.0 equivalents of (Boc)

Synthetic Pathway Visualization

Divergent synthetic workflows for 5-Amino-4-chloro-2-methylbenzonitrile functionalization.

Comprehensive References

-

Title: WO2018068017A1 - Heterocyclic compounds as inhibitors of ras and methods of use thereof Source: Google Patents URL:

-

Title: US20240262826A1 - Wild type kit inhibitors Source: Google Patents URL:

Sources

5-Amino-4-chloro-2-methylbenzonitrile safety data sheet (SDS) analysis

Technical Guide: Safety & Handling of 5-Amino-4-chloro-2-methylbenzonitrile

Executive Summary

5-Amino-4-chloro-2-methylbenzonitrile is a specialized halogenated aromatic nitrile intermediate used primarily in the synthesis of high-value pharmaceuticals (often kinase inhibitors or anti-inflammatory agents) and agrochemicals. Unlike common reagents, specific toxicological data for this isomer is often sparse in public databases. Consequently, safety protocols must rely on the "Read-Across" principle , deriving risk assessments from structural analogs like 2-amino-5-chlorobenzonitrile and 4-chloro-2-methylaniline.

Core Safety Thesis: Treat this compound as a potent acute toxin and skin sensitizer . The convergence of a nitrile group (potential metabolic cyanide release) and an aniline moiety (potential methemoglobinemia inducer) requires a containment strategy superior to standard organic synthesis controls.

Chemical Identity & Physicochemical Profiling

Understanding the physical state is the first line of defense. While experimental data for this specific isomer is limited, predictive modeling based on structural analogs (e.g., 2-amino-4-chloro-5-methylbenzonitrile) suggests the following profile:

| Property | Value / Prediction | Operational Implication |

| Physical State | Solid (Crystalline Powder) | Dust generation is the primary exposure vector. |

| Color | Off-white to pale yellow | Darkening indicates oxidation; check purity. |

| Melting Point | Predicted: 120–160 °C | Stable solid at RT; melt processing requires ventilation. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility limits aqueous decontamination efficacy. |

| Stability | Stable under N₂ | Hygroscopic potential; store in desiccator. |

Critical Storage Parameter: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation, which can alter the toxicological profile.

Hazard Identification & Risk Assessment (GHS)

Note: Classifications are derived from SAR (Structure-Activity Relationship) analysis of analogous chlorobenzonitriles.

GHS Classification (Conservative Approach)

-

Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

-

Acute Toxicity (Dermal/Inhalation): Category 4 (Harmful).

-

Skin/Eye Irritation: Category 2 (Causes serious irritation).[1]

-

Sensitization: Skin Sensitizer Category 1 (May cause allergic reaction).

Toxicological Mechanism

-

Nitrile Metabolism: In vivo hepatic metabolism (Cytochrome P450) can liberate the cyanide ion (

), inhibiting cytochrome c oxidase and causing histotoxic hypoxia. -

Aniline Toxicity: The amino-chlorobenzene structure is linked to methemoglobinemia, where iron in hemoglobin is oxidized from

to

Risk Assessment Logic Flow

The following diagram illustrates the decision matrix for handling this compound based on quantity and operation type.

Figure 1: Risk Assessment & Control Logic. Determining containment levels based on scale and physical state.

Safe Handling & Engineering Controls

Engineering Controls

-

Primary Containment: All open handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm .

-

Weighing: Use a balance enclosure or a localized powder containment hood. Static electricity can disperse the light powder; use an ionizing fan or anti-static gun during weighing.

-

Waste Streams: Segregate liquid waste into "Cyanide-Containing" or "Toxic Organic" streams. Do not mix with acids, as this may liberate HCN gas from the nitrile moiety.

Personal Protective Equipment (PPE)

-

Hand Protection: Double-gloving is mandatory.

-

Inner Layer: 4 mil Nitrile (Inspection).[2]

-

Outer Layer: 5-8 mil Nitrile or Laminate film (Barrier).

-

Rationale: Nitriles can permeate standard latex; chlorinated aromatics can degrade thin rubber.

-

-

Respiratory: If handling outside a hood (not recommended), use a Full-Face Respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.

-

Body: Tyvek® lab coat or sleeve covers to prevent dust accumulation on fabric clothing.

Experimental Workflow: Synthesis & Purification

The following protocol outlines a safe workflow for using this intermediate in a coupling reaction (e.g., Sandmeyer or Amide coupling).

Step-by-Step Methodology:

-

Preparation: Pre-weigh reagents in a glovebox if possible. If not, weigh in a hood with the sash at the lowest working height.

-

Solubilization: Immediately dissolve the solid in the reaction solvent (e.g., DMF, DCM) to eliminate the dust hazard.

-

Reaction: Run reactions in a closed vessel. If heating is required, ensure the condenser is vented to a scrubber or the back of the hood.

-

Quenching:

-

Caution: Avoid acidic quenches if unreacted nitrile is present at high temperatures.

-

Use a basic or neutral aqueous wash first.

-

-

Decontamination: Wipe down the balance area with a 10% bleach solution (oxidizes potential cyanide traces) followed by ethanol.

Figure 2: Safe Handling Workflow. Emphasizing the transition from solid (high risk) to solution (managed risk).

Emergency Response Protocols

First Aid

-

Inhalation: Move to fresh air immediately. If breathing is labored, oxygen should be administered by trained personnel. Alert medical staff to potential cyanide/nitrile exposure.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) on skin, as they may increase transdermal absorption.

-

Eye Contact: Rinse with water for 15 minutes, lifting eyelids.[1][3]

Spill Management

-

Evacuate: Clear the immediate area.

-

PPE: Don full PPE including respiratory protection.[1]

-

Containment: Do not dry sweep. Cover the spill with a wet absorbent pad or use a HEPA vacuum designated for hazardous chemicals.

-

Neutralization: Treat the area with a dilute alkaline bleach solution to oxidize any potential cyanide release (though unlikely from the stable nitrile, this is a precautionary standard).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 522126 (Analog: 3-(Chloromethyl)benzonitrile). PubChem. Available at: [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Chlorobenzonitriles. ECHA.[4] Available at: [Link]

(Note: Due to the specific isomeric nature of CAS 1173434-90-6, specific regulatory data is often aggregated under general chlorobenzonitrile entries. The references above provide the read-across data used for this assessment.)

Sources

The Emerging Potential of 5-Amino-4-chloro-2-methylbenzonitrile Derivatives in Medicinal Chemistry: A Technical Guide

Introduction: Unlocking the Therapeutic Promise of a Versatile Scaffold

The 5-amino-4-chloro-2-methylbenzonitrile core is a highly functionalized aromatic scaffold poised for significant exploration in modern drug discovery. Its strategic placement of an amino group for derivatization, a nitrile moiety as a versatile chemical handle or a key pharmacophoric element, and chloro and methyl substituents for modulating electronic and steric properties, makes it an attractive starting point for the synthesis of novel therapeutic agents. While direct literature on this specific isomer is emerging, a comprehensive analysis of its close structural relatives, such as 2-amino-4-chloro-5-methylbenzonitrile, reveals a landscape rich with potential in oncology, virology, and beyond.[1][2] This guide will synthesize the current understanding of related compounds to provide a forward-looking perspective on the synthetic strategies, potential biological activities, and key experimental considerations for developing derivatives of 5-amino-4-chloro-2-methylbenzonitrile.

Synthetic Strategies: Building the Core and Its Derivatives

The synthesis of the 5-amino-4-chloro-2-methylbenzonitrile scaffold and its subsequent derivatization are critical first steps in harnessing its therapeutic potential. Drawing from established methodologies for related isomers, a robust synthetic plan can be devised.

Core Synthesis: A Plausible Approach via the Sandmeyer Reaction

A reliable and well-documented route for the synthesis of related aminobenzonitriles, such as 2-amino-4-chloro-5-methylbenzonitrile, is the Sandmeyer reaction.[3] This classical yet effective method can be adapted for the synthesis of the 5-amino-4-chloro-2-methylbenzonitrile core, likely starting from a commercially available or readily synthesized substituted aniline.

A proposed synthetic workflow is as follows:

Caption: Proposed synthetic workflow for 5-Amino-4-chloro-2-methylbenzonitrile.

Experimental Protocol: Synthesis of 2-Amino-4-chloro-5-methylbenzonitrile via Sandmeyer Reaction (Adapted for 5-Amino Isomer)

This protocol is adapted from the synthesis of 2-amino-4-chloro-5-methylbenzonitrile and serves as a starting point for the synthesis of the 5-amino isomer.[3]

Materials:

-

4-Chloro-2-methyl-5-nitroaniline (or a suitable precursor to the corresponding diazonium salt)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel

Procedure:

-

Diazotization:

-

Dissolve the starting aniline (1 equivalent) in a mixture of concentrated HCl and water at room temperature in a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C.

-

-

Sandmeyer Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring, maintaining the temperature below 10 °C.

-

-

Work-up and Purification:

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC.

-

Neutralize the mixture with a sodium carbonate solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient.

-

Derivatization of the Amino Group: Gateway to Biological Activity

The amino group of the 5-amino-4-chloro-2-methylbenzonitrile scaffold is the primary site for derivatization to explore structure-activity relationships (SAR). A multitude of chemical transformations can be envisioned, including:

-

Amide and Sulfonamide Formation: Acylation with various acid chlorides or sulfonyl chlorides to introduce a wide range of substituents.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

-

Buchwald-Hartwig and Ullmann Couplings: Cross-coupling reactions to form C-N bonds with aryl or heteroaryl halides.

Potential Therapeutic Applications: A Landscape of Opportunity

Based on the biological activities of structurally similar compounds, derivatives of 5-amino-4-chloro-2-methylbenzonitrile hold promise in several therapeutic areas.

Antiviral Activity

Derivatives of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide, which share a substituted aminophenyl moiety, have shown potent inhibitory activity against Respiratory Syncytial Virus (RSV) and human adenovirus (HAdV).[4][5] These compounds not only suppress viral replication but also modulate the host's inflammatory response.[4] This suggests that derivatives of 5-amino-4-chloro-2-methylbenzonitrile could be explored for the development of novel antiviral agents.

A potential mechanism of action for antiviral derivatives could involve the inhibition of viral entry, replication, or modulation of host signaling pathways crucial for the viral life cycle.

Caption: Potential antiviral mechanism of action.

Anticancer Activity

The aminobenzonitrile scaffold is a key intermediate in the synthesis of various anticancer agents, particularly kinase inhibitors.[1][2] For instance, related compounds are precursors to inhibitors of Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), which are crucial targets in non-small cell lung cancer.[6][7] The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases.

Quantitative Data from Related Scaffolds

The following table summarizes the biological activity of some derivatives of related aminophenyl scaffolds, highlighting the potential potency that could be achieved with derivatives of 5-amino-4-chloro-2-methylbenzonitrile.

| Compound Class | Target/Assay | Potency (IC₅₀/EC₅₀) | Cytotoxicity (CC₅₀) | Reference |

| Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogs | Anti-RSV Activity | Sub-micromolar | > 20 µM | [4] |

| Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogs | Anti-HAdV Activity | 0.27 µM | 156.8 µM | [5] |

| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides | NCI-60 Cancer Cell Lines | 4.56 µM (HOP-92) | > 100 µM |

Note: The data presented is for structurally related but not identical compounds to 5-amino-4-chloro-2-methylbenzonitrile derivatives.

Experimental Protocols for Biological Evaluation

Antiviral Assays (Example: RSV)

Cell Culture and Virus:

-

HEp-2 cells are a common host for RSV propagation and antiviral assays.

-

RSV strain A2 is a frequently used laboratory strain.

Cytotoxicity Assay:

-

A standard MTS or MTT assay is used to determine the concentration of the compound that reduces cell viability by 50% (CC₅₀). This is crucial to ensure that any observed antiviral effect is not due to general toxicity.

Viral Titer Reduction Assay:

-

Seed HEp-2 cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of the test compounds for 2 hours.

-

Infect the cells with RSV at a specified multiplicity of infection (MOI).

-

After a 2-hour adsorption period, remove the inoculum and add fresh media containing the test compounds.

-

Incubate for 48-72 hours.

-

Harvest the supernatant and determine the viral titer using a plaque assay or TCID₅₀ assay.

-

The concentration of the compound that reduces the viral titer by 50% (EC₅₀) is calculated.

Kinase Inhibition Assays (Example: EGFR)

In Vitro Kinase Assay:

-

Biochemical assays using purified recombinant EGFR kinase domain are employed to determine the direct inhibitory activity of the compounds.

-

These assays typically measure the phosphorylation of a substrate peptide, and the IC₅₀ value (the concentration of the inhibitor required to reduce kinase activity by 50%) is determined.

Cell-Based Proliferation Assay:

-

Use a cancer cell line that is dependent on EGFR signaling for proliferation (e.g., A431).

-

Seed the cells in 96-well plates and treat them with a range of concentrations of the test compounds.

-

After 72 hours, assess cell viability using a reagent like CellTiter-Glo.

-

The GI₅₀ (the concentration that causes 50% growth inhibition) is then calculated.

Conclusion and Future Directions

The 5-amino-4-chloro-2-methylbenzonitrile scaffold represents a promising, yet underexplored, area for the development of novel therapeutics. By leveraging the synthetic methodologies and biological insights gained from closely related isomers, researchers can efficiently design and synthesize libraries of derivatives with a high potential for potent and selective activity against a range of targets. The versatility of the amino and nitrile functional groups provides a rich platform for medicinal chemistry optimization. Future work should focus on the synthesis of the core scaffold, the generation of diverse derivative libraries, and their systematic evaluation in relevant biological assays to unlock the full therapeutic potential of this exciting chemical space.

References

- Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences, 28(1), 21-32.

-

PMC. (n.d.). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3-chloro-5-methylbenzonitrile. Retrieved from [Link]

-

PubMed. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry, 63(21), 12830–12852. [Link]

-

PubMed. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697. [Link]

-

MDPI. (2021). Antiviral Cyanometabolites—A Review. Biomolecules, 11(4), 474. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Reactivity profile of amino and nitrile groups in 5-Amino-4-chloro-2-methylbenzonitrile

Executive Summary

5-Amino-4-chloro-2-methylbenzonitrile (CAS: Variable/Generic derivatives often cited) represents a highly functionalized aromatic scaffold characterized by a unique "Push-Pull-Leaving" electronic topology. For drug development professionals, this molecule is not merely an intermediate but a divergent core that offers three distinct vectors for orthogonal functionalization:

-

Nucleophilic Vector (C5-NH₂): A deactivated aniline handle suitable for diazotization and Sandmeyer transformations.

-

Electrophilic Vector (C1-CN): A sterically encumbered nitrile requiring specific activation for hydrolysis or reduction.

-

Leaving Group Vector (C4-Cl): An activated chloride susceptible to Nucleophilic Aromatic Substitution (SₙAr) due to the para-positioning of the nitrile group.

This guide analyzes the interplay of these groups, providing validated protocols for chemo-selective transformations.

Part 1: Electronic & Steric Landscape

To predict reactivity, one must map the electronic density of the benzene ring.[1] The molecule features a conflict between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).[1]

| Position | Substituent | Electronic Effect | Steric Environment | Reactivity Consequence |

| C1 | Nitrile (-CN) | Strong EWG (Inductive/Resonance) | Crowded (Ortho-Methyl) | Susceptible to nucleophilic attack, but kinetics are slowed by the C2-Methyl group. |

| C2 | Methyl (-CH₃) | Weak EDG (Inductive) | N/A | Steric blocker for the nitrile; weak activation of C3/C5. |

| C4 | Chloro (-Cl) | Weak Deactivator / Director | Ortho-Amino | Activated Leaving Group. The C1-Nitrile pulls density from C4, making this position electrophilic (SₙAr active). |

| C5 | Amino (-NH₂) | Strong EDG (Resonance) | Ortho-Chloro | "Cold" Nucleophile. The ring is electron-deficient overall (due to -CN), reducing the lone pair availability compared to standard aniline. |

Diagram 1: Reactivity Topology

The following diagram maps the electronic vectors and steric clashes that define the molecule's behavior.

Caption: Electronic topology showing the activation of the Chloro group by the Nitrile and the steric hindrance imposed by the Methyl group.

Part 2: The Nucleophilic Vector (The Amino Group)

The amino group at C5 is the primary handle for building complexity. However, due to the electron-withdrawing nature of the nitrile group (even at the meta position) and the inductive withdrawal of the ortho-chloro, this amine is less nucleophilic than unsubstituted aniline.

Diazotization and Sandmeyer Reactions

The most reliable transformation for this group is the Sandmeyer reaction [[1]]. Because the amine is "cold" (electron-poor), diazotization requires high acidity to ensure complete conversion and prevent the formation of triazene side products.

-

Target: Conversion of -NH₂ to -I, -Br, -OH, or -H (Deamination).

-

Challenge: Preventing hydrolysis of the nitrile group during the highly acidic diazotization step.

-

Solution: Use of non-aqueous diazotization (t-BuONO) or strict temperature control (0–5 °C) with sulfuric acid rather than HCl to minimize nucleophilic competition.

Acylation and Protection

If the goal is to modify the nitrile or displace the chloride first, the amine must be protected. Acetylation is standard, but due to reduced nucleophilicity, heating with acetic anhydride is often required, or the use of a catalyst like DMAP.

Part 3: The Electrophilic Vector (The Nitrile Group)

The nitrile at C1 is an electrophilic trap. However, its reactivity is modulated by the C2-Methyl group , which provides steric bulk.

Controlled Hydrolysis

Hydrolyzing the nitrile to the amide or acid is a common requirement.

-

Acidic Hydrolysis: Often preferred to prevent side reactions on the aryl chloride (SₙAr). However, the protonated amine (ammonium) formed in acid is highly electron-withdrawing, making the nitrile even harder to hydrolyze [[2]].

-

Basic Hydrolysis: Faster, but carries the risk of displacing the C4-Chloro group (see Part 4).

-

Radziszewski Reaction: Using hydrogen peroxide (H₂O₂) and base is a milder method to stop at the Primary Amide stage without over-hydrolyzing to the acid.

Part 4: The Leaving Group Vector (The Chloro Group)

A critical, often overlooked feature of this scaffold is the lability of the C4-Chloro group.

-

Mechanism: Nucleophilic Aromatic Substitution (SₙAr).[2][3][4][5]

-

Driving Force: The Nitrile group at C1 is para to the Chloro group. Through resonance, the nitrile can stabilize the Meisenheimer complex formed during nucleophilic attack [[5]].

-

Implication: If you treat this molecule with strong nucleophiles (alkoxides, thiols, or secondary amines) under basic conditions intended to hydrolyze the nitrile, you may inadvertently displace the chloride.

Part 5: Experimental Protocols

Protocol A: Sandmeyer Iodination (Converting -NH₂ to -I)

This protocol converts the C5-amine to an iodide, creating a precursor for Suzuki/Sonogashira couplings.

Reagents:

-

Substrate: 5-Amino-4-chloro-2-methylbenzonitrile (1.0 eq)

-

p-Toluenesulfonic acid (pTsOH) (3.0 eq)

-

Sodium Nitrite (NaNO₂) (2.0 eq)

-

Potassium Iodide (KI) (2.5 eq)

-

Solvent: Acetonitrile (MeCN) / Water

Workflow:

-

Slurry Formation: Suspend the substrate in MeCN at 0 °C. Add pTsOH.

-

Diazotization: Add NaNO₂ (aq) dropwise, maintaining internal temp < 5 °C. Stir for 30 min. The solution should turn clear/yellow.

-

Quenching/Substitution: Add KI (aq) slowly. Evolution of N₂ gas will be vigorous.

-

Workup: Allow to warm to RT. Quench with sat. Na₂S₂O₃ (to remove iodine color). Extract with EtOAc.[6]

Protocol B: Chemo-Selective Nitrile Hydrolysis (To Amide)

Uses alkaline peroxide to stop at the amide stage without displacing the chloride.

Reagents:

-

Substrate (1.0 eq)

-

Hydrogen Peroxide (30% aq) (5.0 eq)

-

Potassium Carbonate (K₂CO₃) (0.5 eq)

-

Solvent: DMSO (Dimethyl Sulfoxide)

Workflow:

-

Dissolve substrate in DMSO at 20 °C.

-

Add K₂CO₃ followed by slow addition of H₂O₂ (exothermic).

-

Monitor by HPLC. The reaction is usually complete in < 1 hour.

-

Precipitation: Pour the reaction mixture into ice water. The amide product usually precipitates as a solid. Filter and wash with water.

-

Note: Avoid heating, as this will promote SₙAr displacement of the chloride by OH⁻.

-

Diagram 2: Divergent Synthesis Workflow

Caption: Decision tree for functionalizing the three distinct reactive sites.

References

-

BenchChem Technical Support. (2025).[6] Synthesis of 2-Amino-4-chloro-5-methylbenzonitrile via Sandmeyer Reaction.[1][6]Link

-

LibreTexts Chemistry. (2025). Hydrolysis of Nitriles to form Carboxylic Acids.[7][8][9][10][11]Link

-

Organic Chemistry Portal. Sandmeyer Reaction.Link

-

PubChem. (2025).[12] Compound Summary: 4-Amino-3-chloro-5-methylbenzonitrile (Isomer Analog).Link

-

Chemistry LibreTexts. (2026). Nucleophilic Aromatic Substitution: SₙAr Mechanism.[5]Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. archive.nptel.ac.in [archive.nptel.ac.in]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. 4-Amino-3-chloro-5-methylbenzonitrile | C8H7ClN2 | CID 2735301 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 5-Amino-4-chloro-2-methylbenzonitrile in Agrochemical Synthesis

This guide details the technical profile, synthetic utility, and process chemistry of 5-Amino-4-chloro-2-methylbenzonitrile (CAS 1173434-90-6), a specialized intermediate used in the development of N-phenyl heterocyclic agrochemicals.

Executive Summary

5-Amino-4-chloro-2-methylbenzonitrile is a high-value aniline derivative serving as a critical scaffold for Protoporphyrinogen Oxidase (PPO) inhibitors (herbicides) and novel phenylpyrazole insecticides . Its unique substitution pattern—combining an electron-withdrawing nitrile group, a steric methyl handle, and a reactive amino group—makes it an ideal "lock-and-key" precursor for constructing bioactive heterocycles.

This guide provides a validated synthetic workflow, downstream application pathways, and safety protocols for researchers integrating this precursor into discovery and process campaigns.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 5-Amino-4-chloro-2-methylbenzonitrile |

| CAS Number | 1173434-90-6 |

| Molecular Formula | C₈H₇ClN₂ |

| Molecular Weight | 166.61 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 138–142 °C (Typical) |

| Solubility | Soluble in DMSO, DMF, Acetonitrile; Sparingly soluble in water |

| Key Functionality | Primary Amine (Nucleophile), Nitrile (Electrophile/Precursor), Aryl Chloride (Steric/Electronic modulator) |

Validated Synthetic Pathway

The most scalable and regioselective route to 5-Amino-4-chloro-2-methylbenzonitrile avoids the over-chlorination issues of direct aniline chlorination. Instead, it utilizes the nitration of the pre-functionalized benzonitrile core followed by selective reduction.

Step 1: Regioselective Nitration

Reaction: Nitration of 4-chloro-2-methylbenzonitrile.[1][2] Mechanism: Electrophilic aromatic substitution directed by the ortho,para-directing chloro and methyl groups (and meta-directing cyano group), forcing the nitro group to the 5-position.

-

Reagents: 4-Chloro-2-methylbenzonitrile, Potassium Nitrate (KNO₃), Sulfuric Acid (H₂SO₄).

-

Protocol:

-

Dissolve 4-chloro-2-methylbenzonitrile (1.0 eq) in conc. H₂SO₄ at 0°C.[1][3]

-

Add KNO₃ (1.1 eq) portion-wise, maintaining internal temperature <10°C to prevent dinitration.

-

Stir at 0–5°C for 2 hours. Monitor by TLC/LC-MS.

-

Quench: Pour onto crushed ice. Filter the resulting yellow precipitate.

-

Purification: Recrystallize from Ethanol/Water if necessary.

-

Yield: 85–92% of 4-chloro-2-methyl-5-nitrobenzonitrile .

-

Step 2: Chemoselective Reduction

Reaction: Reduction of the nitro group to the primary amine without hydrolyzing the nitrile or dehalogenating the chloride. Choice of Reductant: Iron/Acetic acid (Fe/AcOH) is preferred over catalytic hydrogenation (H₂/Pd-C) to avoid hydrodechlorination (loss of the Cl atom).

-

Reagents: Iron powder (Fe), Acetic Acid (AcOH), Ethanol/Water.[4][2][5]

-

Protocol:

-

Suspend 4-chloro-2-methyl-5-nitrobenzonitrile (1.0 eq) in Ethanol:Water (2:1).

-

Add Iron powder (5.0 eq) and Acetic Acid (5.0 eq).

-

Heat to reflux (80°C) for 2–4 hours.

-

Workup: Cool to RT. Filter through Celite to remove iron residues.

-

Concentrate filtrate.[6] Neutralize with NaHCO₃ (aq). Extract with Ethyl Acetate.[4][7][1][3]

-

Purification: Silica gel chromatography (Hexane:EtOAc) or recrystallization.

-

Yield: 75–85%.

-

Process Flow Diagram (DOT)

Caption: Figure 1. Regioselective synthesis pathway ensuring retention of the aryl chloride and nitrile functionalities.

Downstream Agrochemical Applications

The 5-amino group is the primary "handle" for derivatization. This compound acts as a bioisostere for 2,4,5-trisubstituted anilines found in blockbuster herbicides.

A. Phenylpyrazole Herbicides (PPO Inhibitors)

Similar to Pyraflufen-ethyl or Fipronil analogs, the aniline nitrogen is converted into a hydrazine and cyclized to form a pyrazole ring.

-

Mechanism: The amino group is diazotized and reduced to a hydrazine, which then condenses with a 1,3-dicarbonyl equivalent.

-

Relevance: The 4-Cl, 2-Me substitution pattern provides the necessary lipophilicity and steric bulk to fit into the PPO enzyme binding pocket.

B. Uracil and Imide Herbicides

Used to synthesize Uracil herbicides (analogous to Saflufenacil or Tiafenacil classes).

-

Workflow:

-

Phosgenation: Convert amine to Isocyanate (-NCO).

-

Cyclization: React with an amino-crotonate or similar enamine to close the uracil ring.

-

-

Result: A highly active N-phenyl uracil herbicide where the nitrile group can be further hydrolyzed to an amide or acid to fine-tune solubility and translocation.

C. Sandmeyer Diversification

The amino group can be replaced by Halogens (Br, I) or Hydroxyl groups to create further diversity for library synthesis.

-

Protocol (Bromination): React with tert-butyl nitrite and CuBr₂ in Acetonitrile to yield 5-bromo-4-chloro-2-methylbenzonitrile , a key coupling partner for Suzuki-Miyaura reactions.

Application Workflow Diagram (DOT)

Caption: Figure 2. Divergent synthetic utility of the 5-amino precursor in agrochemical discovery.

Process Optimization & Troubleshooting

| Issue | Root Cause | Solution |

| Low Yield in Nitration | Temperature >10°C causing dinitration or oxidation. | Strictly control addition rate of KNO₃; use internal cooling coils. |

| Dechlorination during Reduction | Use of Pd/C or excessive H₂ pressure. | Switch to Fe/AcOH or SnCl₂/HCl (Bechamp reduction) which preserves Aryl-Cl bonds. |

| Hydrolysis of Nitrile | Acid concentration too high or temperature too high during workup. | Maintain pH 4–6 during workup; avoid prolonged heating in aqueous acid. |

| Formation of Diazo-Tars | Instability of diazonium intermediate during Sandmeyer. | Use organic nitrites (t-BuONO) in anhydrous Acetonitrile (Doyle modification) instead of aqueous NaNO₂. |

Safety & Handling

-

Hazard Class: Acute Toxic (Oral/Inhalation), Skin Irritant.

-

Nitrile Hazard: Metabolizes to release cyanide ions in vivo. Handle with extreme care.

-

PPE: Nitrile gloves, chemical splash goggles, and respirator (P100/N95) required.

-

Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

-

Preparation of Heterocyclic Compounds (RAS Inhibitors)

- Context: Describes the Sandmeyer conversion of 5-amino-4-chloro-2-methylbenzonitrile to the bromo-derivative, valid

-

Source: WO2018068017A1.

-

Synthesis of 4-chloro-2-methyl-5-nitrobenzonitrile (Precursor Synthesis)

- Context: Detailed protocol for the nitration and subsequent iron-medi

-

Source: US Patent 10,377,743 B2.[4]

-

General Phenylpyrazole Herbicide Chemistry

- Context: Background on the use of amino-benzonitriles in constructing phenylpyrazole scaffolds (e.g., Fipronil/Pyraflufen analogs).

-

Source:Modern Crop Protection Compounds, Wiley-VCH.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. data.epo.org [data.epo.org]

- 7. WO2018068017A1 - Heterocyclic compounds as inhibitors of ras and methods of use thereof - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 5-Amino-4-chloro-2-methylbenzonitrile: A Detailed Protocol for Researchers

Introduction

5-Amino-4-chloro-2-methylbenzonitrile is a valuable intermediate in the synthesis of a variety of complex organic molecules, particularly in the realm of pharmaceuticals and agrochemicals. Its substituted aniline structure provides a versatile scaffold for the construction of heterocyclic compounds and other pharmacologically active moieties. This document provides a comprehensive, field-tested protocol for the synthesis of 5-Amino-4-chloro-2-methylbenzonitrile, commencing from commercially available precursors. The outlined procedure is designed for reproducibility and scalability in a standard laboratory setting.

The synthesis is a two-step process beginning with the cyanation of 2,5-dichloronitrobenzene to yield 4-chloro-2-methyl-5-nitrobenzonitrile, followed by the selective reduction of the nitro group to the desired amine. The choice of reagents and reaction conditions has been optimized to ensure high yield and purity of the final product while maintaining a favorable safety profile.

Overall Synthetic Workflow

The synthetic pathway is illustrated in the workflow diagram below.

Caption: Synthetic workflow for 5-Amino-4-chloro-2-methylbenzonitrile.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2,5-Dichloronitrobenzene | ≥98% | Standard Supplier |

| Copper(I) Cyanide (CuCN) | ≥98% | Standard Supplier |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Supplier |

| Toluene | ACS Grade | Standard Supplier |

| Ethyl Acetate | ACS Grade | Standard Supplier |

| Carbon Tetrachloride | ACS Grade | Standard Supplier |

| 4-chloro-2-methyl-5-nitrobenzonitrile | (Synthesized in Step 1) | - |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | ≥98% | Standard Supplier |

| Ethanol (EtOH) | Absolute | Standard Supplier |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | - |

| Brine | Saturated Aqueous Solution | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Supplier |

Experimental Protocols

Step 1: Synthesis of 4-chloro-2-methyl-5-nitrobenzonitrile

This procedure is adapted from established cyanation reactions of aryl halides.[1][2] The use of copper(I) cyanide in a polar aprotic solvent like DMF facilitates the nucleophilic substitution of the chlorine atom.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dichloronitrobenzene (1.0 eq), copper(I) cyanide (1.1 eq), and N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture slowly into cold toluene with vigorous stirring. Continue stirring for several hours to precipitate inorganic salts.

-

Filter the precipitate and wash it with a small amount of ethyl acetate.

-

Combine the filtrate and washings, and concentrate under reduced pressure to remove the solvents.

-

Wash the resulting residue with carbon tetrachloride to afford the crude 4-chloro-2-methyl-5-nitrobenzonitrile.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of 5-Amino-4-chloro-2-methylbenzonitrile

The reduction of the nitro group is achieved using tin(II) chloride in ethanol. This method is highly effective for the selective reduction of aromatic nitro compounds in the presence of other functional groups like nitriles and halogens.[3][4]

Protocol:

-

In a round-bottom flask, dissolve the 4-chloro-2-methyl-5-nitrobenzonitrile (1.0 eq) synthesized in Step 1 in absolute ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) under a nitrogen atmosphere.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it into ice.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This will precipitate tin salts.

-

Filter the mixture through a pad of Celite® to remove the tin salts, and wash the solid with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 5-Amino-4-chloro-2-methylbenzonitrile.

-

The product can be purified by column chromatography or recrystallization.

Data Presentation

| Parameter | Step 1: Cyanation | Step 2: Reduction |

| Starting Material | 2,5-Dichloronitrobenzene | 4-chloro-2-methyl-5-nitrobenzonitrile |

| Key Reagent | Copper(I) Cyanide | Tin(II) Chloride Dihydrate |

| Solvent | N,N-Dimethylformamide | Ethanol |

| Reaction Temperature | Reflux (~153 °C) | Reflux (~78 °C) |

| Typical Reaction Time | 3-6 hours | 1-3 hours |

| Work-up | Precipitation in toluene, filtration, washing | Neutralization, filtration, extraction |

| Expected Yield | 60-70% | 85-95% |

Safety and Handling

General Precautions: This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

2,5-Dichloronitrobenzene: Toxic if swallowed or in contact with skin.[5] Suspected of causing cancer.[5] Toxic to aquatic life with long-lasting effects.[5]

-

Copper(I) Cyanide: Highly toxic if swallowed, in contact with skin, or if inhaled. Releases toxic gas in contact with acid.

-

N,N-Dimethylformamide (DMF): Harmful if inhaled or in contact with skin. May damage an unborn child.

-

Tin(II) Chloride (SnCl₂): Harmful if swallowed. Causes severe skin burns and eye damage. May cause an allergic skin reaction. May cause respiratory irritation.

-

5-Amino-4-chloro-2-methylbenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[6] Causes skin and serious eye irritation.[7]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[6][7]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][7]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[6][7]

-

If swallowed: Rinse mouth. Do NOT induce vomiting.[8] Seek immediate medical attention.

References

-

Wikipedia. Reduction of nitro compounds. [Link]

-

Organic Chemistry Portal. Nitro Reduction. [Link]

-

Exposome-Explorer. MATERIAL SAFETY DATA SHEET Tin(II) chloride. [Link]

-

ResearchGate. Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. [Link]

-

ResearchGate. Reduction of Nitroarenes with SnCl 2 in TBAB. [Link]

-

Reddit. Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?[Link]

-

SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]

-

PrepChem.com. Synthesis of 4-chloro-2-nitrobenzonitrile. [Link]

- Google Patents.

Sources

- 1. prepchem.com [prepchem.com]

- 2. EP0110559B1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. pfaltzandbauer.com [pfaltzandbauer.com]

- 8. archpdfs.lps.org [archpdfs.lps.org]

Application Notes & Protocols: Diazotization of 5-Amino-4-chloro-2-methylbenzonitrile

Introduction: The Strategic Importance of Diazotization

Diazotization stands as a cornerstone transformation in synthetic organic chemistry, providing a powerful gateway for the conversion of primary aromatic amines into a plethora of functional groups.[1][2] The resulting diazonium salts are highly valuable, yet transient, intermediates.[3] Their synthetic utility stems from the exceptional lability of the dinitrogen (N₂) group, which is readily displaced by a wide range of nucleophiles.[1][4] This guide focuses on the specific diazotization of 5-Amino-4-chloro-2-methylbenzonitrile, a substituted aniline whose structural motifs are of significant interest in the development of pharmaceuticals, agrochemicals, and specialized azo dyes.

The presence of electron-withdrawing (chloro and cyano) and electron-donating (methyl) groups on the aromatic ring presents a unique electronic environment that influences the reactivity of the amino group and the stability of the resulting diazonium salt. This document provides a detailed exploration of the mechanistic underpinnings, critical process parameters, and validated protocols essential for the successful and safe execution of this reaction, tailored for researchers and process chemists in drug development and materials science.

Mechanistic Insights: The Chemistry of Diazonium Salt Formation

The conversion of a primary aromatic amine to a diazonium salt is a well-established reaction, proceeding through the in-situ generation of nitrous acid (HNO₂).[5][6] The overall process requires careful control of acidity and temperature to ensure the formation and stability of the desired intermediate.

Step 1: Generation of the Nitrosonium Ion (NO⁺) The reaction is initiated by the protonation of sodium nitrite (NaNO₂) by a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to form nitrous acid.[1][6] Subsequent protonation of nitrous acid and loss of a water molecule generates the highly electrophilic nitrosonium ion (NO⁺), which is the key reactive species.[1][6]

Step 2: N-Nitrosation and Tautomerization The lone pair of electrons on the nitrogen atom of the primary amine (5-Amino-4-chloro-2-methylbenzonitrile) performs a nucleophilic attack on the nitrosonium ion. This is followed by a series of proton transfers and tautomerization steps, leading to the formation of a diazohydroxide intermediate.[1]

Step 3: Dehydration to Form the Diazonium Ion Under the acidic conditions, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (H₂O). The subsequent elimination of water results in the formation of the stable, resonance-stabilized aryl diazonium ion.[1][6]

Caption: Mechanism of Diazotization.

Critical Process Parameters: A Guide to Reproducibility

The success of a diazotization reaction hinges on the stringent control of several key parameters. Deviation from optimal conditions can lead to reduced yields, formation of impurities, and significant safety hazards.

| Parameter | Recommended Range/Value | Rationale & Scientific Justification |

| Temperature | 0 to 5 °C | Aryl diazonium salts are thermally unstable.[2][7] Temperatures above 5 °C can lead to rapid decomposition, releasing nitrogen gas and forming undesired phenolic byproducts through reaction with water.[7][8] In extreme cases, uncontrolled decomposition can be explosive.[9][10] |

| Acid | 2.5 - 3.0 equivalents | A strong mineral acid (e.g., HCl, H₂SO₄) is required to generate nitrous acid from NaNO₂. Excess acid is crucial to prevent the newly formed diazonium salt from coupling with the unreacted primary amine, which would form a highly colored diazoamino (triazene) byproduct.[11] |

| Sodium Nitrite | 1.0 - 1.05 equivalents | A stoichiometric amount or a very slight excess ensures complete conversion of the amine.[9] A significant excess of nitrous acid can lead to side reactions and is a safety concern; it must be neutralized before workup.[10] |

| Addition Rate | Slow, dropwise | The reaction is exothermic.[12] Slow addition of the sodium nitrite solution allows for effective heat dissipation, ensuring the temperature remains within the critical 0-5 °C range and preventing localized concentration spikes.[5][12] |

| Solvent | Aqueous Acid / Co-solvents | While aqueous mineral acids are standard, sparingly soluble amines like 5-Amino-4-chloro-2-methylbenzonitrile may require alternative approaches, such as initial dissolution in a stronger acid like sulfuric acid or the use of a co-solvent like acetic acid to achieve a fine, reactive suspension.[13] |

Detailed Experimental Protocol

This protocol describes the diazotization of 5-Amino-4-chloro-2-methylbenzonitrile for immediate use in subsequent reactions (e.g., Sandmeyer reaction).

4.1 Materials and Equipment

-

Reagents: 5-Amino-4-chloro-2-methylbenzonitrile (1 equiv.), Concentrated Hydrochloric Acid (~37%, 2.5-3.0 equiv.), Sodium Nitrite (NaNO₂, 1.05 equiv.), Distilled Water, Urea or Sulfamic Acid, Starch-Iodide Paper.

-

Equipment: Three-necked round-bottom flask, mechanical stirrer, thermometer, dropping funnel, ice-salt bath.

4.2 Step-by-Step Procedure

-

Amine Solution Preparation: In a three-necked flask equipped with a mechanical stirrer and thermometer, combine 5-Amino-4-chloro-2-methylbenzonitrile (1.0 equiv.) with a mixture of concentrated hydrochloric acid (2.5 equiv.) and water. Stir to form a fine slurry.

-

Cooling: Immerse the flask in an ice-salt bath and cool the slurry to 0 °C with vigorous stirring. Ensure the temperature is stable between 0 and 5 °C.[5][12]

-

Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.05 equiv.) in a minimal amount of cold distilled water.

-

Diazotization: Transfer the sodium nitrite solution to a dropping funnel. Add the solution dropwise to the cold amine slurry over 30-45 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. [9][10]

-

Reaction Completion: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the reaction proceeds to completion. The mixture should become a clearer solution as the diazonium salt forms.

-

Check for Excess Nitrous Acid: Place a drop of the reaction mixture onto a strip of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid.[9][14]

-

Quenching Excess Nitrous Acid: If the test is positive, add small portions of urea or sulfamic acid to the reaction mixture until a test drop no longer produces an immediate color change on the starch-iodide paper. This step is vital to prevent side reactions in subsequent steps.

-

Immediate Use: The resulting cold solution of 4-chloro-5-cyano-2-methylbenzenediazonium chloride is now ready for immediate use in the next synthetic step. Do not attempt to isolate the diazonium salt. [1][2]

Caption: Experimental Workflow for Diazotization.

Analytical Monitoring & Confirmation

-

Reaction Monitoring: The disappearance of the starting amine can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[15][16]

-

Confirmation via Azo Coupling: A simple and effective qualitative test for the formation of the diazonium salt involves an azo coupling reaction.[12] Add a small aliquot of the cold diazonium salt solution to a cold, alkaline solution of a coupling agent like 2-naphthol. The immediate formation of a brightly colored azo dye (typically red or orange) provides strong evidence for the successful formation of the diazonium salt.[5][17]

Mandatory Safety Protocols

Diazonium salts are high-energy compounds that demand rigorous safety procedures. Adherence to these rules is non-negotiable.[9][10]

-

No Isolation: Solid diazonium salts, particularly with anions like chloride, are notoriously unstable and can be violently explosive when dry.[10][18] They are sensitive to shock, friction, and heat.[10] Never isolate the diazonium salt from the solution.

-

Strict Temperature Control: The most critical safety parameter is maintaining the temperature between 0-5 °C.[9][19] A runaway reaction can lead to rapid gas evolution and a potential explosion. Always have an adequate cooling bath and monitor the internal temperature continuously.

-

Prevent Precipitation: Do not allow the diazonium salt to precipitate out of solution. If solids begin to form, it may indicate insolubility or crystallization, which is extremely hazardous.[9][14]

-

Ventilation: The reaction and any subsequent decomposition will evolve nitrogen gas.[9] All procedures must be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves. The use of a blast shield is strongly recommended for all reactions involving diazonium salts.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low yield in subsequent reaction | 1. Incomplete diazotization.2. Decomposition of the diazonium salt before use. | 1. Ensure stoichiometric NaNO₂ was used and allow sufficient reaction time.2. Maintain strict temperature control (0-5°C) and use the diazonium solution immediately after preparation.[12] |

| Formation of a colored precipitate (azo dye) during diazotization | Insufficient acid, allowing the diazonium salt to couple with unreacted amine. | Use at least 2.5 equivalents of strong acid. Ensure efficient stirring to prevent localized areas of low acidity. |

| Reaction mixture turns brown/black with vigorous gas evolution | Uncontrolled decomposition due to a temperature spike. | Immediately enhance cooling. If uncontrollable, evacuate the area. This highlights a critical failure in temperature management.[14] |

| Starch-iodide test remains negative after adding all NaNO₂ | 1. NaNO₂ has degraded.2. Insufficient acid (less common). | 1. Use fresh, high-quality sodium nitrite.2. Re-check acid stoichiometry. |

References

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]

- Google Patents. (1989).

-

Organic Chemistry Portal. Diazotisation. [Link]

-

ACS Omega. (2020, May 8). Using Diazotization Reaction to Develop Portable Liquid-Crystal-Based Sensors for Nitrite Detection. [Link]

- Google Patents. (1981).

-

PMC. (2016, September 6). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. [Link]

-

RSC Publishing. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Link]

-

ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. [Link]

-

Langmuir. (2007, March 21). Thermal Stability Study of Aryl Modified Carbon Black by in Situ Generated Diazonium Salt. [Link]

-

PMC. (2020, May 8). Using Diazotization Reaction to Develop Portable Liquid-Crystal-Based Sensors for Nitrite Detection. [Link]

-

Progressive Color, Colorants and Coatings. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

ResearchGate. Structures, Stability, and Safety of Diazonium Salts | Request PDF. [Link]

-

Organic Letters. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. [Link]

-

BYJU'S. Diazonium Salts Preparation. [Link]

-

Chemistry Stack Exchange. (2017, June 19). Why should the temperature be maintained at 0–5 °C in a diazotisation?. [Link]

-

PMC. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

MDPI. (2018, June 3). Diazotization-Coupling Reaction-Based Determination of Tyrosine in Urine Using Ag Nanocubes by Surface-Enhanced Raman Spectroscopy. [Link]

-

ResearchGate. (2016, September 6). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. [Link]

-

Science Alert. (2014, January 9). Synthesis and Application of Disazo Dyes Derived from 2-amino-5-mercapto-1,3, 4-thiadiazole and 2-chloroaniline on Acrylic Fabric and Nylon 66 Fabric. [Link]

-

Scribd. Diazotization Titration Methods and Applications | PDF. [Link]

-

Wikipedia. (2022, January 21). Sandmeyer reaction. [Link]

-

CK-12 Foundation. (2026, January 14). Diazonium Salts. [Link]

-

PMC. The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles. [Link]

-

Digital Commons @ NJIT. (1988, September 30). Determination of aromatic amines by diazonium salt. [Link]

-

CUTM Courseware. Aryl-diazonium-salt.pdf. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. byjus.com [byjus.com]

- 3. Diazotisation [organic-chemistry.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 10. researchgate.net [researchgate.net]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. benchchem.com [benchchem.com]

- 13. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Using Diazotization Reaction to Develop Portable Liquid-Crystal-Based Sensors for Nitrite Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Diazotization-Coupling Reaction-Based Determination of Tyrosine in Urine Using Ag Nanocubes by Surface-Enhanced Raman Spectroscopy [mdpi.com]

- 18. scribd.com [scribd.com]

- 19. pubs.acs.org [pubs.acs.org]

Sandmeyer reaction applications using 5-Amino-4-chloro-2-methylbenzonitrile

Application Note: Sandmeyer Transformation of 5-Amino-4-chloro-2-methylbenzonitrile

Executive Summary

This technical guide details the protocols for the Sandmeyer reaction using 5-Amino-4-chloro-2-methylbenzonitrile (CAS: 207974-09-2) as the starting scaffold. This substrate presents a unique electronic environment: the amine is ortho to a chlorine atom, para to a methyl group, and meta to a nitrile group. This substitution pattern dictates specific requirements for diazotization kinetics and catalyst stability.

This note covers the conversion of the amino group into Chloro-, Bromo-, and Iodo- functionalities.[1][2] These transformations are critical for generating 4,5-disubstituted-2-methylbenzonitrile intermediates, which are high-value precursors in the synthesis of agrochemicals (specifically protoporphyrinogen oxidase inhibitors) and kinase-targeting pharmaceuticals.

Chemical Context & Mechanism

Substrate Analysis

The starting material, 5-Amino-4-chloro-2-methylbenzonitrile, is an electron-deficient aniline derivative.

-

Deactivation: The nitrile group (-CN) at position 1 exerts a strong electron-withdrawing inductive effect (-I), reducing the nucleophilicity of the amine.

-

Sterics: The ortho-chloro substituent provides moderate steric hindrance but also stabilizes the resulting aryl radical via the heavy atom effect.

-

Implication: Standard aqueous diazotization (HCl/NaNO₂) may be sluggish. Maintenance of high acidity is required to prevent triazene formation (azo coupling).

Mechanistic Pathway (Single Electron Transfer)

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (

Figure 1: Mechanistic cycle of the Sandmeyer reaction involving Single Electron Transfer (SET) and nitrogen extrusion.

Critical Process Parameters (CPP)

| Parameter | Specification | Scientific Rationale |

| Temperature (Diazotization) | 0°C – 5°C | Prevents thermal decomposition of the unstable diazonium intermediate into phenols. |

| Acid Stoichiometry | > 2.5 equiv.[3][4] | Ensures complete protonation and prevents the diazonium salt from coupling with unreacted amine (diazo-amino tars). |

| Copper(I) Purity | Freshly prepared | Cu(I) oxidizes to Cu(II) in air. Cu(II) is inactive for the initial SET step. Use Na₂SO₃ if CuCl is green (oxidized). |

| Solvent System | H₂O / MeCN | Nitriles often have poor aqueous solubility. Acetonitrile cosolvent aids homogeneity without interfering with nitrosation. |

Experimental Protocols

Protocol A: Synthesis of 4,5-Dichloro-2-methylbenzonitrile (Chlorination)

Targeting the replacement of -NH₂ with -Cl.

Reagents:

-

5-Amino-4-chloro-2-methylbenzonitrile (10 mmol, 1.66 g)

-

Sodium Nitrite (NaNO₂) (12 mmol, 0.83 g)

-

Copper(I) Chloride (CuCl) (12 mmol, 1.19 g)

-

Conc. HCl (37%)

Workflow:

-

Diazotization:

-

Suspend the amine in 10 mL Conc. HCl and 20 mL water .

-

Cool to 0°C in an ice/salt bath.

-

Add NaNO₂ (dissolved in 5 mL H₂O) dropwise. Crucial: Maintain internal temp < 5°C.[5][6][7][8][9]

-

Stir for 30 mins. Solution should become clear/yellow. Test with starch-iodide paper (instant blue/black confirms excess HNO₂).

-

-

Sandmeyer Step:

-

Work-up:

-

Allow to warm to room temperature (RT) over 1 hour.

-

Heat to 60°C for 30 mins to ensure completion.

-

Extract with Ethyl Acetate (3 x 20 mL). Wash with brine.[8]

-

Recrystallize from Ethanol/Water.

-

Protocol B: Synthesis of 5-Bromo-4-chloro-2-methylbenzonitrile (Bromination)

Targeting the replacement of -NH₂ with -Br.

Reagents:

-

Substrate (10 mmol)

-

NaNO₂ (12 mmol)

-

Copper(I) Bromide (CuBr) (12 mmol)[9]

-

Hydrobromic Acid (48% HBr)[9]

Modifications from Protocol A:

-

Acid Switch: Use HBr instead of HCl. Using HCl here will lead to chlorine incorporation (halogen exchange), yielding a mixture of chloro/bromo products.

-

Catalyst Prep: CuBr is highly sensitive to air. Wash commercial CuBr with sulfurous acid or freshly synthesize it from CuSO₄ + NaBr + Na₂SO₃ immediately before use.

Protocol C: Synthesis of 4-Chloro-5-iodo-2-methylbenzonitrile (Iodination)

Note: Strictly speaking, this is a "Sandmeyer-type" reaction but requires no Copper catalyst.

Reagents:

-

Substrate (10 mmol)

-

NaNO₂ (12 mmol)

-

Potassium Iodide (KI) (15 mmol, 2.49 g)

-

Sulfuric Acid (H₂SO₄) (2 M)

Workflow:

-

Diazotization: Perform in H₂SO₄ (2M) at 0°C. HCl is avoided to prevent chloro-contamination, though often tolerated if KI is in large excess.

-

Substitution:

-

Dissolve KI in water (10 mL).

-